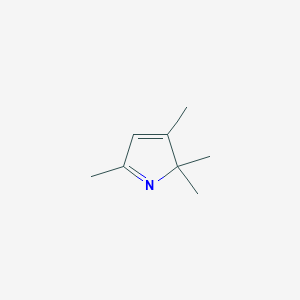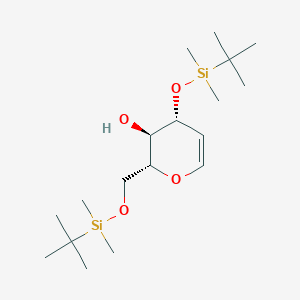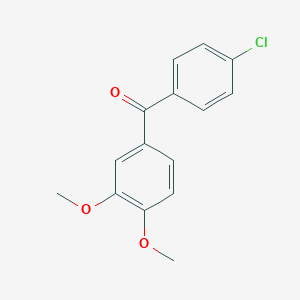
Pyroxsulam
概要
説明
Pyroxsulam is a new herbicide developed by Syngenta, a leading global agribusiness company. Pyroxsulam is a sulfonylurea herbicide that is used to control broad-leaved weeds in wheat and barley crops. Pyroxsulam is a selective herbicide that works by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds. Pyroxsulam has been developed as an alternative to other herbicides, such as glyphosate, that have been linked to environmental concerns.
科学的研究の応用
Resistance Study in Alopecurus myosuroides
Pyroxsulam has been used in the study of resistance in Alopecurus myosuroides, a highly competitive weed in winter wheat fields of China . The research was conducted to determine the molecular basis of herbicide resistance in the AH93 A. myosuroides population . This is the first report of pyroxsulam resistance in a multiple-resistant A. myosuroides population in China .
Resistance in Bromus japonicus
Research on Bromus japonicus, a common monocot weed in major winter wheat fields in the Huang–Huai–Hai region of China, has shown that populations have evolved resistance to pyroxsulam by different mutations in the ALS gene . This research helps understand the resistance distribution, target-site resistance mechanisms, and cross-resistance patterns .
Management of Annual Grass Weeds
In China, pyroxsulam is mainly used to manage annual grass weeds, especially those resistant to acetyl coenzyme A carboxylase (ACCase)-inhibiting herbicides . A pyroxsulam-resistant population, ACTC-1, was identified with a resistance index value of 58 .
Control of Downy and Japanese Brome
Pyroxsulam has been studied for its efficacy in controlling downy and Japanese brome in winter wheat production systems . The study tested the efficacy of ALS-inhibiting herbicides applied POST in fall or spring, and alternative herbicide sites of action applied preplant in fall .
Resistance in Japanese Foxtail
Research has been conducted on the mechanisms of resistance to pyroxsulam and ACCase inhibitors in Japanese Foxtail . This research helps in understanding the resistance mechanisms and developing strategies to manage the resistance .
作用機序
Target of Action
Pyroxsulam primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine . Inhibition of this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .
Mode of Action
Pyroxsulam is a systemic herbicide that is absorbed via leaves, shoots, and roots . It inhibits the ALS enzyme, thereby blocking the synthesis of BCAAs . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by pyroxsulam is the BCAA biosynthesis pathway . By inhibiting the ALS enzyme, pyroxsulam disrupts this pathway, leading to a deficiency of essential amino acids and ultimately causing plant death .
Pharmacokinetics
Pyroxsulam is a phloem and xylem mobile herbicide, meaning it can move throughout the plant to reach its target . It is absorbed via leaves, shoots, and roots, allowing it to act systemically within the plant
Result of Action
The primary result of pyroxsulam’s action is the inhibition of plant growth and eventual plant death . This is achieved through the disruption of BCAA synthesis, which is essential for protein synthesis and plant growth . In terms of resistance, some plants have evolved resistance to pyroxsulam, likely through target-site mutations and metabolic resistance mechanisms .
Action Environment
The efficacy and stability of pyroxsulam can be influenced by various environmental factors. For instance, the herbicide has been found to have high leachability in the soil, indicating that it can move through the soil profile and potentially reach groundwater . Additionally, the development of resistance in certain weed populations suggests that repeated use and over-reliance on pyroxsulam can lead to reduced efficacy over time .
特性
IUPAC Name |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLPMUBLHYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044344 | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroxsulam | |
CAS RN |
422556-08-9 | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422556-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroxsulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROXSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

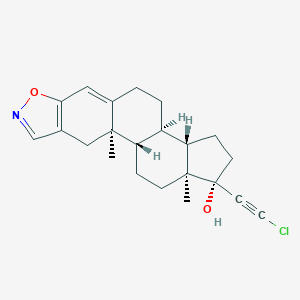
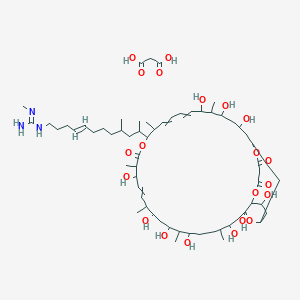
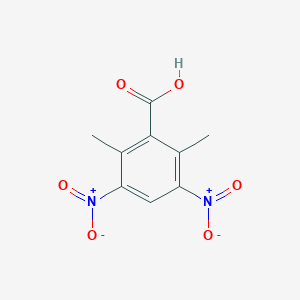
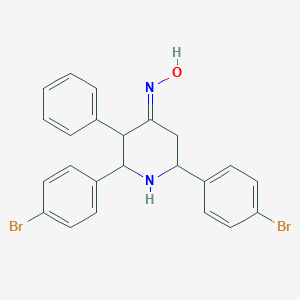
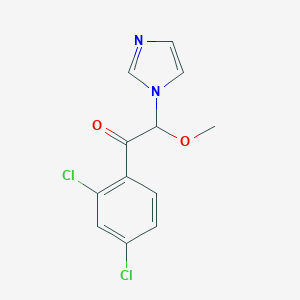
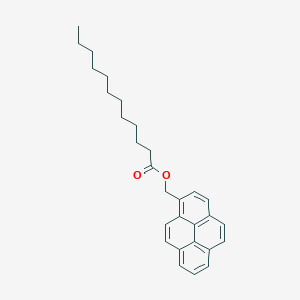

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
